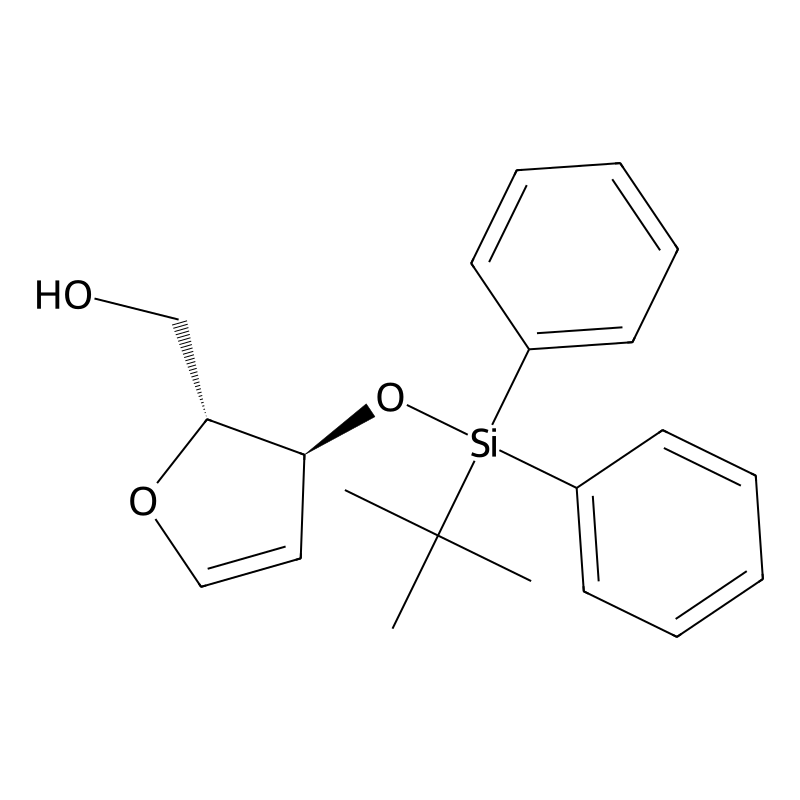

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biocatalysis

Methods: It could be involved in biosynthetic pathways or biodegradation processes, acting as a substrate for enzymes.

Results: The compound could lead to the discovery of new biocatalytic reactions, potentially resulting in more efficient synthesis of complex molecules .

Nitrogen-Containing Frameworks

Methods: Its unique structural features could allow differential reactivity under various conditions, aiding in the formation of complex N-containing molecules.

Results: The development of efficient methodologies using this compound could contribute to a renaissance in contemporary organic chemistry, with the creation of a diverse array of complex molecules .

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a complex organic compound characterized by its unique structural features. It belongs to the class of dihydrofuran derivatives and contains a tert-butyldiphenylsilyloxy group, which enhances its stability and solubility in organic solvents. The compound has a molecular formula of C21H26O3Si and a molecular weight of approximately 354.515 g/mol .

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling practices for organic solvents that might be used in conjunction with this compound.

- Dehydration: Under acidic conditions, it can undergo dehydration to form an alkene.

- Oxidation: The alcohol functional group can be oxidized to form a carbonyl compound.

- Substitution Reactions: The silyloxy group may participate in nucleophilic substitution reactions, making it useful in synthetic organic chemistry .

The synthesis of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol typically involves several steps:

- Formation of Dihydrofuran: Starting from suitable precursors, a dihydrofuran ring is formed through cyclization reactions.

- Introduction of Silyloxy Group: The tert-butyldiphenylsilyloxy group is introduced via silylation reactions using appropriate silylating agents.

- Hydroxymethylation: Finally, the hydroxymethyl group is added to yield the final product .

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol has potential applications in:

- Synthetic Organic Chemistry: As an intermediate for synthesizing more complex molecules.

- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development .

Interaction studies involving this compound primarily focus on its reactivity with other chemical entities. Its silyloxy group allows for various interactions with nucleophiles and electrophiles. Additionally, studies on similar compounds suggest potential interactions with biological targets that could lead to therapeutic effects .

Several compounds share structural similarities with ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dihydrofuran | Basic dihydrofuran structure | Lacks the silyloxy group |

| 4-Hydroxy-2-pyridone | Contains a hydroxyl group | Exhibits different biological activity |

| Tert-butyldimethylsilyl ether | Similar silyl group | Different reactivity profile |

The uniqueness of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyloxy group, which influences its stability and reactivity compared to other similar compounds .